![molecular formula C27H33Cl2N5O2 B611911 N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide CAS No. 1374311-17-7](/img/structure/B611911.png)
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
YW3-56 is a PAD2/PAD4 inhibitor which significantly diminishes PAD activation by blocking LPS-induced pulmonary vascular leakage, alleviating acute lung injury, and improving survival in a mouse model of lethal LPS-induced endotoxemia.
Wissenschaftliche Forschungsanwendungen
Biomarker Development
- Metabolites of naphthalene and its derivatives have been investigated as biomarkers for exposure to specific environmental pollutants, especially those related to traffic emissions and industrial sources. Studies have demonstrated the potential of using urinary metabolites like 1&2-amino-naphthalene and 1-hydroxy-pyrene as biomarkers for general vehicle-emitted pollutants, and 1-amino-pyrene specifically for diesel combustion emissions (Gong et al., 2015).
Cancer Research and Chemotherapy
- Naphthalene derivatives have been part of phase I and II clinical studies for their cytotoxic properties and potential in chemotherapy. For instance, N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), which shares structural similarities with the compound , has been examined for its DNA-intercalating properties and the ability to inhibit topoisomerases I and II, crucial in cancer treatment (McCrystal et al., 1999).
Environmental and Occupational Health
- The study of naphthalene metabolites has been important in understanding occupational exposure to polycyclic aromatic hydrocarbons (PAHs), particularly in industries such as coke production and aluminium production. Naphthalene and its biomarkers are considered useful for assessing total-body exposure to PAHs due to their abundance and correlation with other PAHs in various industries (Rappaport et al., 2004).
Eigenschaften
CAS-Nummer |
1374311-17-7 |
|---|---|
Produktname |
N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide |
Molekularformel |
C27H33Cl2N5O2 |
Molekulargewicht |
530.49 |
IUPAC-Name |
N-[(2R)-5-[(1-Amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide Hydrochloride |
InChI |
InChI=1S/C27H32ClN5O2.ClH/c1-33(2)23-13-12-20-15-22(11-10-21(20)16-23)26(34)32-24(9-6-14-30-25(29)17-28)27(35)31-18-19-7-4-3-5-8-19;/h3-5,7-8,10-13,15-16,24H,6,9,14,17-18H2,1-2H3,(H2,29,30)(H,31,35)(H,32,34);1H/t24-;/m1./s1 |
InChI-Schlüssel |
DBGNVJZDXMWWQR-GJFSDDNBSA-N |
SMILES |
O=C(C1=CC=C2C=C(N(C)C)C=CC2=C1)N[C@H](CCC/N=C(N)/CCl)C(NCC3=CC=CC=C3)=O.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
YW356; YW3 56; YW3-56 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



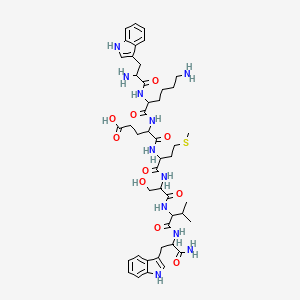
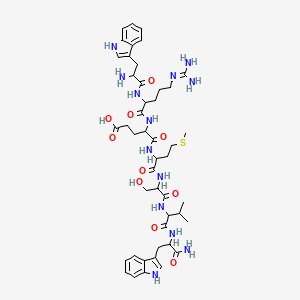
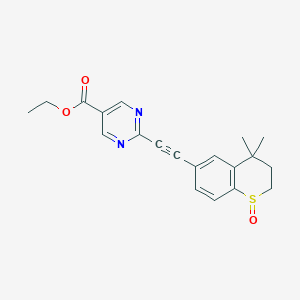

![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)


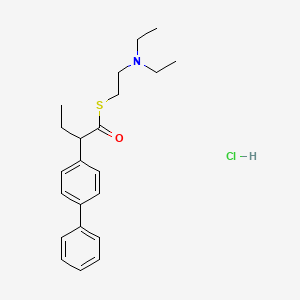
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)

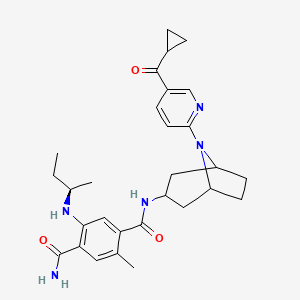
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)